

Plazomicin discovery and development history

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An In-depth Technical Guide to the Discovery and Development of **Plazomicin**

Introduction

Plazomicin (formerly ACHN-490) is a next-generation, semi-synthetic aminoglycoside antibiotic developed to combat the rising threat of multidrug-resistant (MDR) Gram-negative bacteria.^{[1][2]} Marketed under the brand name Zemdri, it was specifically engineered to overcome common aminoglycoside resistance mechanisms, particularly those mediated by aminoglycoside-modifying enzymes (AMEs).^{[1][3]} Its development addressed a critical need for new agents with activity against pathogens like Carbapenem-resistant Enterobacteriaceae (CRE) and extended-spectrum β -lactamase (ESBL)-producing organisms.^{[1][2]} This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development history of **Plazomicin**.

Discovery and Synthesis

Plazomicin was structurally derived from sisomicin, a natural aminoglycoside, through a process of rational drug design aimed at creating a molecule impervious to enzymatic inactivation.^{[1][2][4]} The key structural modifications include the appendage of a hydroxylaminobutyric acid (HABA) substituent at position 1 and a hydroxyethyl group at the 6' position.^{[4][5]} The modification at the 6'-position is critical as it protects the molecule from the activity of the most prevalent aminoglycoside acetyltransferase enzymes (AACs), while the substitution at the 1-position enhances ribosomal binding and broadens its spectrum of activity.^{[4][5]}

The drug was developed by Achaogen, a biopharmaceutical company, after being initially discovered at Ionis Pharmaceuticals.[1][5]

Synthetic Route

Two primary synthetic routes from commercial sisomicin have been reported, differing mainly in the protection strategy for the sisomicin amines. A general overview of the synthesis involves:

- **Protection:** Treatment of sisomicin with an ion-exchange resin, followed by reaction with ethyl trifluorothioacetate to yield a trifluoroacetamide. Subsequent protection with benzyloxycarbonyl (Cbz) succinimide provides the Cbz-protected intermediate.[1]
- **Coupling and Modification:** Amide coupling is performed, followed by the removal of the trifluoroacetate group.[1]
- **Final Steps:** The process concludes with reductive amination, cleavage of benzoyl esters, and global removal of the Cbz protecting groups under hydrogenative conditions to yield the final **Plazomicin** molecule.[1]

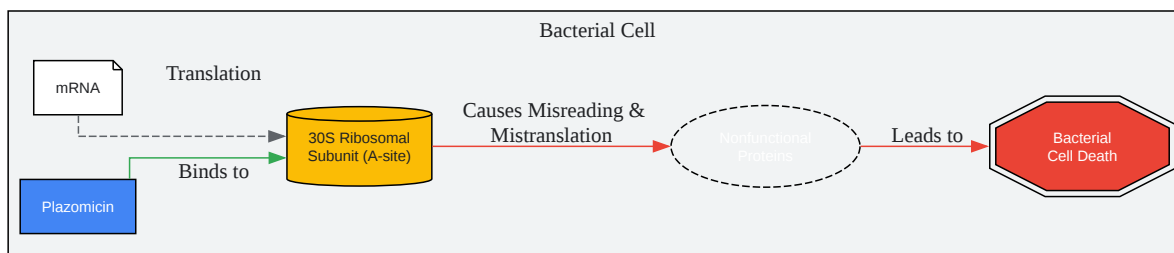
Mechanism of Action

Like all aminoglycosides, **Plazomicin** is a rapid bactericidal agent that inhibits bacterial protein synthesis.[6][7] Its mechanism involves irreversible binding to the 30S subunit of the bacterial ribosome.[4][6]

Key Steps:

- **Binding:** **Plazomicin** binds to the 16S ribosomal RNA A-site within the 30S subunit.[4][8]
- **Interference:** This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codon by tRNA.[4][7]
- **Inhibition:** The incorporation of incorrect amino acids leads to the production of nonfunctional or toxic proteins, disrupting the bacterial cell membrane and other vital processes, ultimately resulting in cell death.[7]

The structural modifications of **Plazomicin** were designed to preserve this core mechanism while evading the AMEs that typically inactivate other aminoglycosides.[4]



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Caption: Mechanism of **Plazomicin** action on the bacterial ribosome.

Preclinical Development: In Vitro Activity

Plazomicin has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including MDR isolates. It maintains activity against Enterobacteriaceae that produce ESBLs and carbapenemases (e.g., KPC, OXA-48).[1][9]

Experimental Protocol: Susceptibility Testing

- Methodology: Minimum Inhibitory Concentrations (MICs) were determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]
- Conditions: Testing was performed under neutral pH conditions.[10]
- Breakpoints: The FDA has assigned a susceptibility breakpoint for **Plazomicin** against Enterobacteriaceae of ≤ 2 $\mu\text{g/mL}$. [9]

Data Presentation: In Vitro Susceptibility

Organism/Phenotype	N	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	% Susceptible (≤2 µg/mL)	Reference(s)
Enterobacteriaceae (All)	>6000	0.5	2	>95%	[9]
Escherichia coli	-	0.25 - 0.5	0.5 - 1	-	[9]
Klebsiella pneumoniae	-	0.25 - 0.5	0.5 - 1	-	[9]
Carbapenem-Resistant (CRE)	>95	0.5	1	98%	[11]
Pseudomonas aeruginosa	-	4 - 8	8 - 32	-	[9]
Acinetobacter baumannii	407	≤8	>16	-	[10]
Staphylococcus aureus (MRSA)	493	1	2	-	[10]

Note: MIC values are representative of pooled data from multiple surveillance studies.

Clinical Development

Plazomicin underwent a structured clinical development program, including Phase 1, 2, and 3 trials to establish its safety, pharmacokinetic profile, and efficacy.[\[12\]](#)

Phase 1 Studies: Pharmacokinetics and Safety

- Experimental Protocol: Phase 1 studies were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetic (PK) profile of single and multiple ascending intravenous doses of **Plazomicin**.[\[10\]](#)[\[12\]](#)

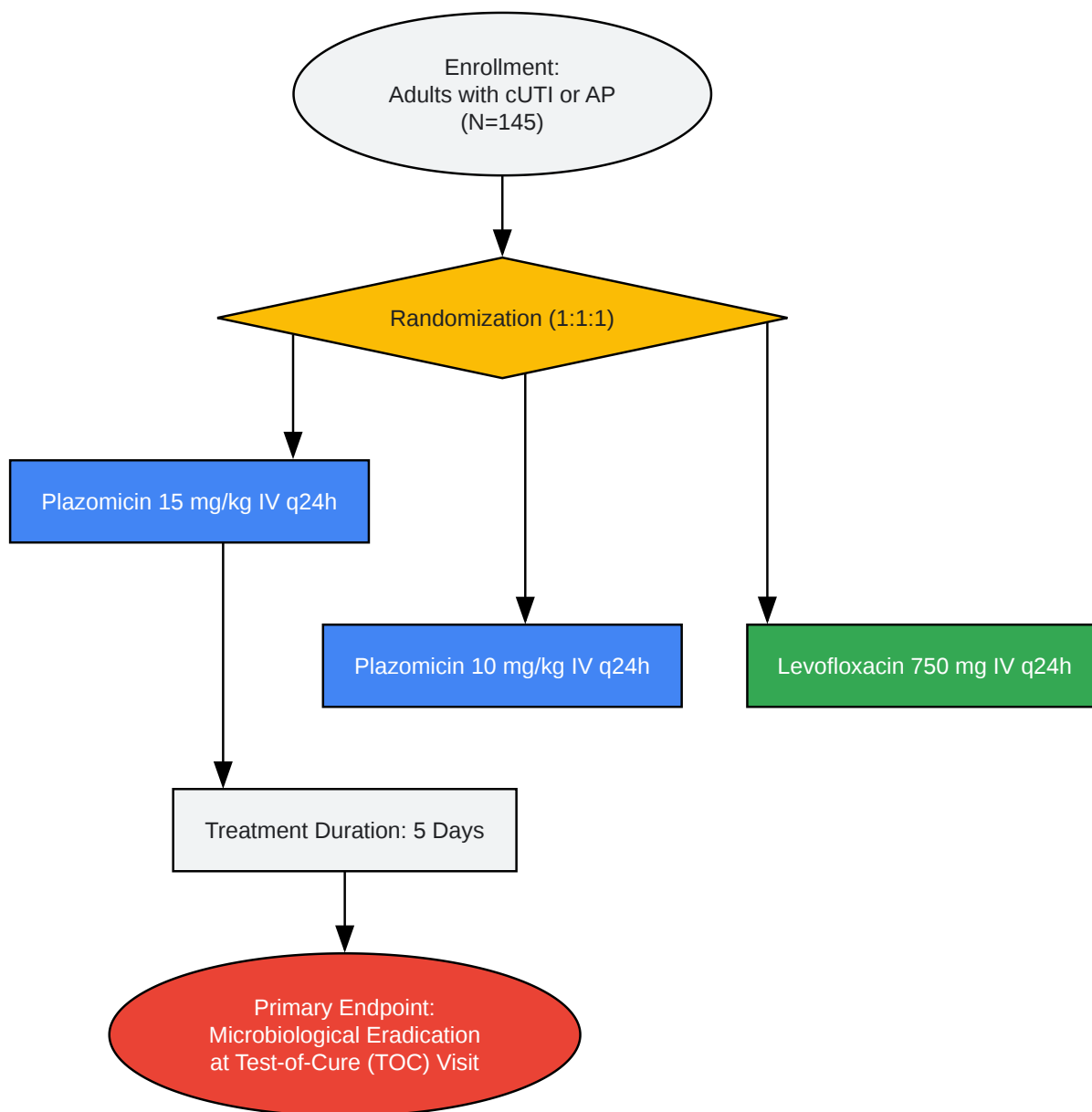
- Data Presentation: Pharmacokinetic Parameters Following a single 15 mg/kg intravenous dose of **Plazomicin** over 30 minutes in healthy subjects.

Parameter	Value (Geometric Mean \pm SD)	Reference(s)
C _{max} (Maximum Concentration)	73.7 \pm 19.7 mcg/mL	[13]
AUC (Area Under the Curve)	257 \pm 67.0 mcg·h/mL	[13]
Vd (Volume of Distribution)	17.9 \pm 4.8 L	[13]
CL (Total Body Clearance)	4.5 \pm 0.9 L/h	[13]
C _{min} (Trough Concentration)	0.3 \pm 0.2 mcg/mL	[13]

- Findings: **Plazomicin** exhibited linear pharmacokinetics, with dose-proportional increases in C_{max} and AUC.[13] No significant accumulation was observed with once-daily dosing.[13]

Phase 2 Study: Complicated Urinary Tract Infections (cUTI)

- Experimental Protocol (Study P2-01): This was a multicenter, double-blind, randomized trial comparing the efficacy and safety of two doses of **Plazomicin** (10 mg/kg and 15 mg/kg daily) against levofloxacin (750 mg daily) for 5 days in adults with cUTI or acute pyelonephritis (AP).[9][11][14] The primary endpoint was microbiological eradication at the test-of-cure (TOC) visit.[14]



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Caption: Workflow for the Phase 2 cUTI clinical trial.

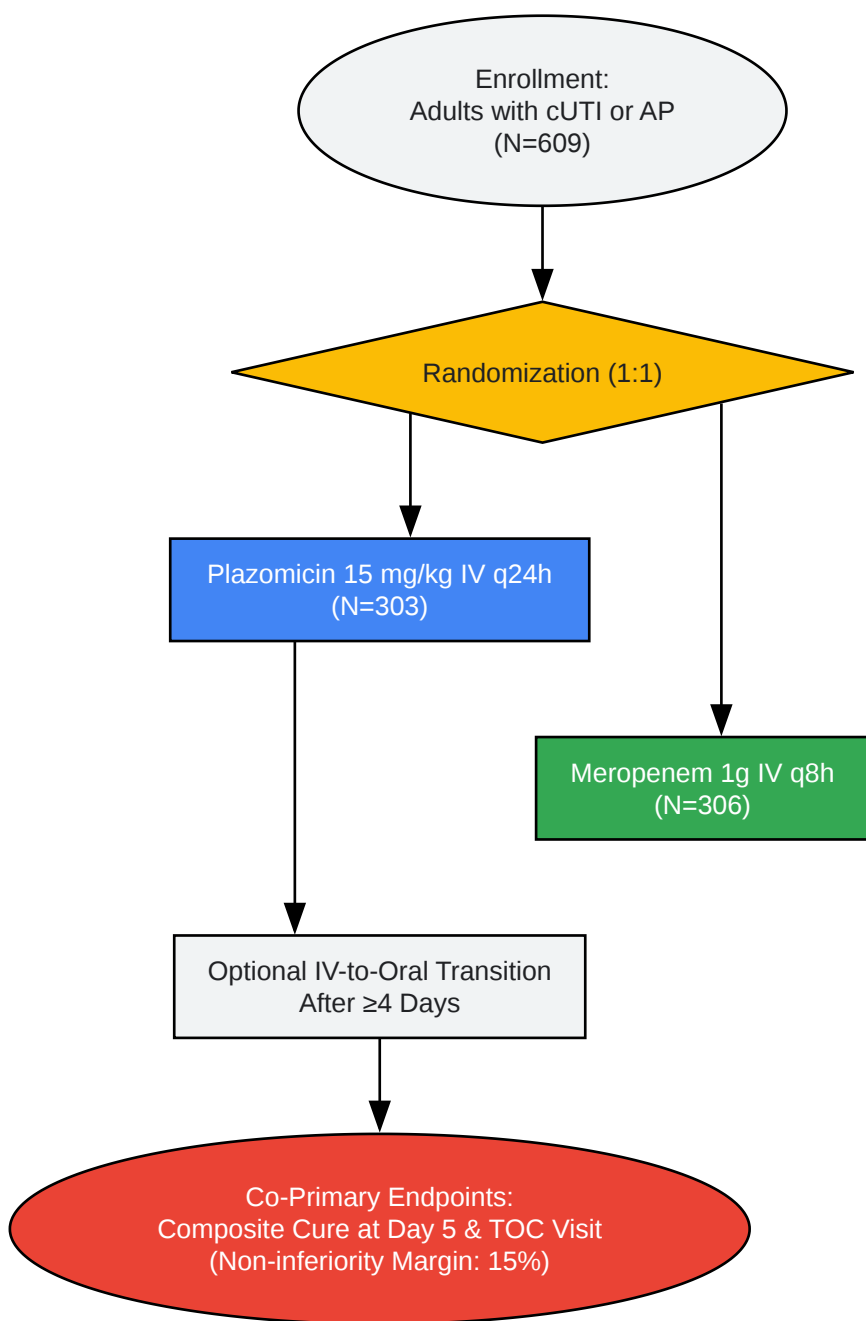
- Data Presentation: Efficacy Results

Outcome	Plazomicin 15 mg/kg	Levofloxacin 750 mg	Reference(s)
Microbiological Eradication (MITT Population)	88.0% (44/50)	90.5% (38/42)	[14]
Clinical Cure Rate (mITT Population)	70.6%	65.5%	[11]

- Findings: The 15 mg/kg dose of **Plazomicin** demonstrated comparable microbiological eradication rates to levofloxacin, supporting its advancement into Phase 3 trials.[\[14\]](#)

Phase 3 Program: EPIC and CARE Trials

- Experimental Protocol: The EPIC (Evaluating **Plazomicin** in Complicated UTI) trial was a pivotal Phase 3, randomized, double-blind, non-inferiority study. It compared **Plazomicin** (15 mg/kg daily) to meropenem (1 g every 8 hours) in adults with cUTI or AP.[\[3\]](#)[\[15\]](#) The co-primary endpoints were composite cure (clinical cure and microbiological eradication) at Day 5 and at the TOC visit (15-19 days after therapy) in the modified intent-to-treat (mMITT) population. The non-inferiority margin was set at 15%.[\[15\]](#)



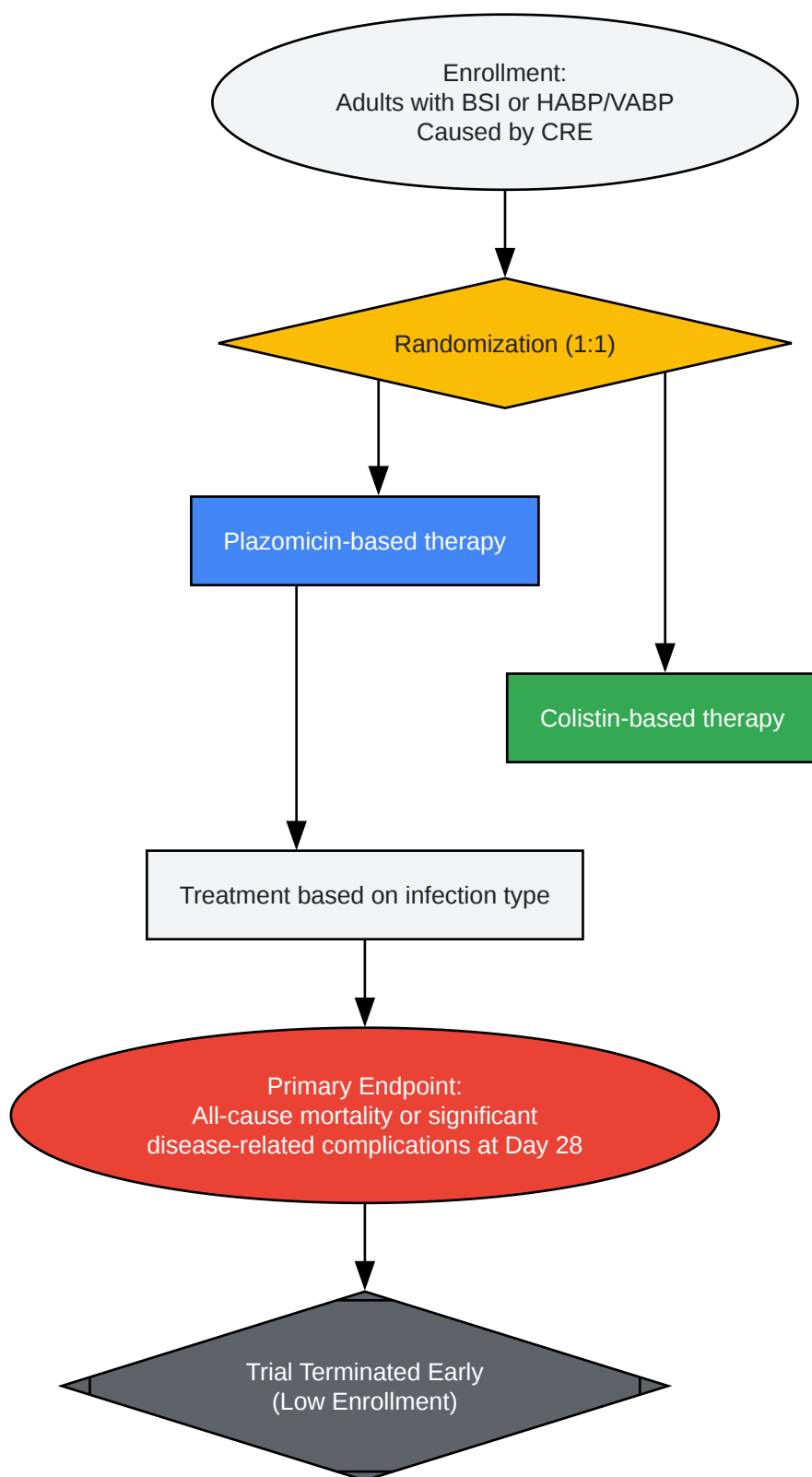
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Caption: Workflow for the Phase 3 EPIC clinical trial.

- Data Presentation: EPIC Trial Efficacy Results (mMITT Population)

Endpoint	Plazomicin (N=191)	Meropenem (N=197)	Difference (95% CI)	Reference(s)
Composite Cure (Day 5)	88.0% (168/191)	91.4% (180/197)	-3.4% (-10.0 to 3.1)	[15]
Composite Cure (TOC Visit)	81.7% (156/191)	70.1% (138/197)	11.6% (2.7 to 20.3)	[3][15]

- Findings: **Plazomicin** was non-inferior to meropenem at the Day 5 endpoint and demonstrated superiority at the TOC visit for composite cure.[3][15] The most common adverse events were decreased renal function (3.7%), diarrhea (2.3%), and hypertension (2.3%).[12][16]
- Experimental Protocol: The CARE (Combating Antibiotic-Resistant Enterobacteriaceae) trial was a Phase 3 study evaluating **Plazomicin** in patients with serious infections, including bloodstream infections (BSI) and hospital-acquired/ventilator-associated pneumonia (HABP/VABP), caused by CRE.[3] Patients were randomized to receive **Plazomicin** or colistin, both in combination with a second agent (meropenem or tigecycline).[3] The primary endpoint was a composite of death or significant disease-related complications at Day 28. [15]



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Caption: Workflow for the Phase 3 CARE clinical trial.

- Findings: The trial was terminated early due to significantly slower than expected enrollment. [15] In the small number of patients enrolled (N=37), a trend toward lower mortality and fewer complications was observed in the **Plazomicin** arm compared to the colistin arm.[3] [15] However, due to the small sample size, the results were not sufficient for a regulatory finding of efficacy for these indications.[5]

Regulatory History and Commercialization

- Fast Track Designation: In 2012, the U.S. Food and Drug Administration (FDA) granted Fast Track designation for the development and review of **Plazomicin**. [5]
- FDA Approval: On June 25, 2018, the FDA approved Zemdri (**plazomicin**) for the treatment of adults with complicated Urinary Tract Infections (cUTI), including pyelonephritis, who have limited or no alternative treatment options. [13][17][18]
- Regulatory Setback: The FDA did not approve **Plazomicin** for the treatment of bloodstream infections, citing the lack of demonstrated effectiveness from the incomplete CARE trial. [5]
- Commercial Challenges: Despite its clinical success in cUTI, Achaogen was unable to find a robust market for the drug and filed for Chapter 11 bankruptcy in April 2019. [5][19] The rights to **Plazomicin** were subsequently acquired by Cipla USA. [5]

Conclusion

Plazomicin represents a significant achievement in rational antibiotic design, successfully creating a modern aminoglycoside with potent activity against many multidrug-resistant Gram-negative bacteria. Its development history, from chemical synthesis to rigorous clinical trials, underscores the extensive process required to bring a novel anti-infective agent to market. While its efficacy in complicated UTIs is well-established, its full potential in treating other serious CRE infections remains an area for further investigation. The story of **Plazomicin** also highlights the economic challenges facing antibiotic development, even for clinically valuable and innovative drugs.

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